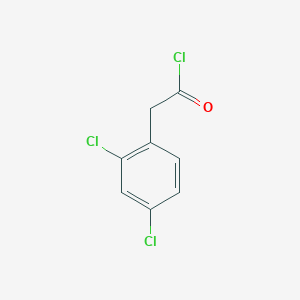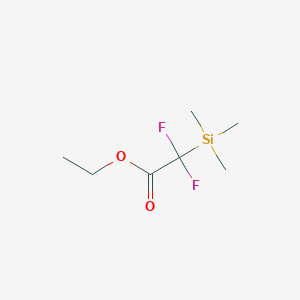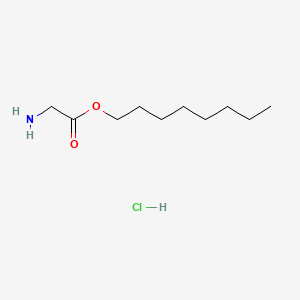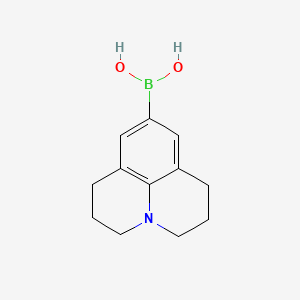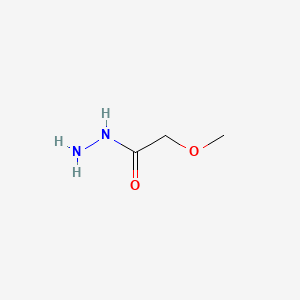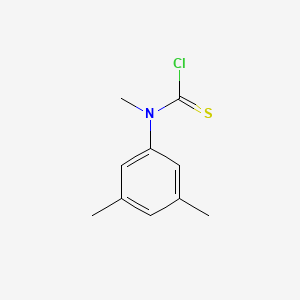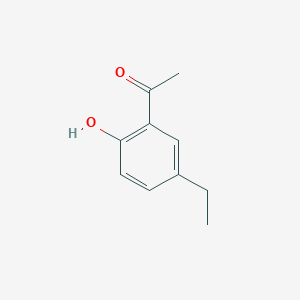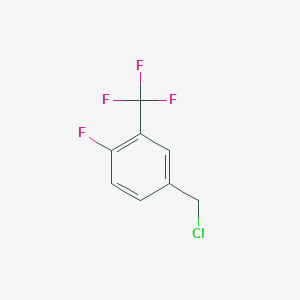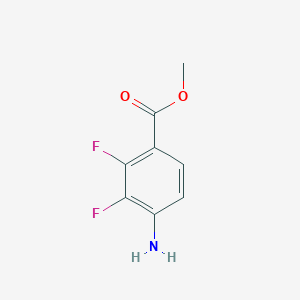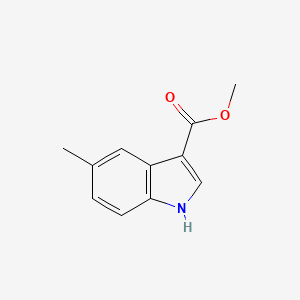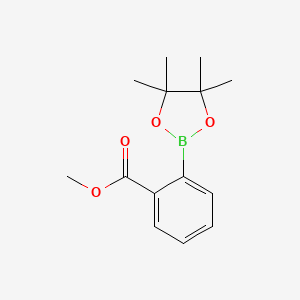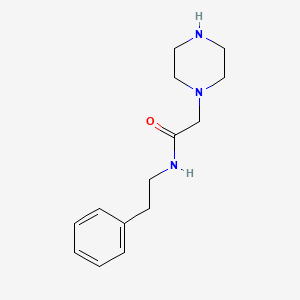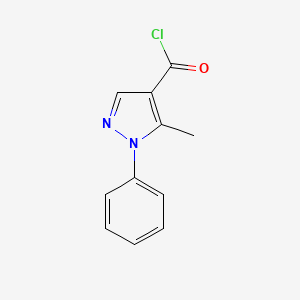
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Overview
Description
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and a carbonyl chloride group at the 4-position. These substitutions confer unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of (aminomethyl)pyrazoles as smoothened antagonists for hair inhibition and orl1 receptor antagonists .
Mode of Action
It’s known that the pyrazole ring, a core moiety in this compound, is found in many biologically active molecules and agrochemicals . The modification of the structural profile by altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been applied to treat various diseases, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antidiabetic, anticancer, antibacterial, and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride . .
Biochemical Analysis
Biochemical Properties
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of pharmacologically active compounds, such as dialkylamino (phenyl-1H-pyrazolyl)butanols . The compound’s interaction with enzymes involved in these synthetic pathways highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can affect inflammatory responses, cancer cell proliferation, and bacterial growth . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, the compound’s ability to form covalent bonds with target proteins can result in enzyme inhibition, affecting downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability and activity . Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction yields 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid.
-
Conversion to Carbonyl Chloride: : The carboxylic acid group is then converted to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Safety measures are crucial due to the use of reactive reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Amides and Esters: From nucleophilic substitution.
Alcohols: From reduction.
Carboxylic Acids: From oxidation.
Scientific Research Applications
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is used in various scientific research applications:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: For the development of enzyme inhibitors and receptor modulators.
Material Science: In the synthesis of polymers and advanced materials with specific functional properties.
Agricultural Chemistry: As a precursor for agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Phenyl-3-Methyl-1H-Pyrazole-4-Carbonyl Chloride: Similar but with a methyl group at the 3-position.
1-Phenyl-5-Methyl-1H-Pyrazole-4-Carboxamide: Similar but with a carboxamide group.
Uniqueness
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLNKSEPOXZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380072 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205113-77-5 | |
| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205113-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

